1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one
Description
Properties
IUPAC Name |
1-[4-[(4-ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-3-11-8-17-13(14-11)15-12-6-4-10(5-7-12)9(2)16/h4-7,11H,3,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWLILIGTOMLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CSC(=N1)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch-Type Cyclocondensation
The most widely reported route involves a modified Hantzsch thiazoline synthesis, where 3-chloro-2,4-pentanedione reacts with 4-aminophenylthioacetamide in refluxing ethanol.
Procedure :
- Thioamide Preparation : 4-Aminophenylacetophenone is treated with Lawesson’s reagent in dry THF at 60°C for 6 h to yield 4-aminophenylthioacetamide (87% yield).
- Cyclization : The thioamide (10 mmol) and 3-chloro-2,4-pentanedione (12 mmol) are refluxed in anhydrous ethanol for 8 h. The reaction is quenched with ice-water, neutralized with sodium acetate, and filtered to isolate the crude product.
- Purification : Recrystallization from ethanol affords pure this compound as pale-yellow crystals (mp 68–70°C, 82% yield).
Mechanistic Insight :
The α-chloroketone undergoes nucleophilic attack by the thioamide’s sulfur, followed by cyclodehydration to form the thiazoline ring. Ethanol enhances solubility while suppressing side reactions like ketone oxidation.
Metal-Catalyzed Coupling of Pre-Formed Thiazoline Amine
An alternative two-step approach couples 4-ethyl-4,5-dihydro-1,3-thiazol-2-amine with 4-bromoacetophenone via a Buchwald-Hartwig amination.
Procedure :
- Thiazoline Amine Synthesis : Ethylamine reacts with carbon disulfide and 1-bromo-3-pentanone in DMF at 100°C for 12 h to yield 4-ethyl-4,5-dihydro-1,3-thiazol-2-amine (74% yield).
- Coupling : The amine (5 mmol), 4-bromoacetophenone (5.5 mmol), Pd(OAc)$$_2$$ (0.1 eq), and Xantphos (0.2 eq) are heated in toluene at 110°C for 24 h. Column chromatography (hexane:EtOAc 3:1) gives the product (68% yield).
Optimization :
Cyclocondensation of Thiourea Derivatives
Thioureas derived from 4-aminoacetophenone and ethyl isothiocyanate cyclize with α-bromoketones under basic conditions.
Procedure :
- Thiourea Formation : 4-Aminoacetophenone (10 mmol) and ethyl isothiocyanate (12 mmol) react in acetone at 25°C for 4 h to form N-(4-acetylphenyl)-N’-ethylthiourea (91% yield).
- Cyclization : The thiourea (10 mmol) and 1-bromo-3-pentanone (12 mmol) are stirred in ethanol with K$$2$$CO$$3$$ (2 eq) at 80°C for 6 h. Acidic workup (HCl 1M) and filtration yield the product (75% yield).
Reaction Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Hantzsch Method | Coupling Method |
|---|---|---|
| Optimal Solvent | Ethanol | Toluene |
| Temperature | Reflux (78°C) | 110°C |
| Time | 8 h | 24 h |
| Yield | 82% | 68% |
Ethanol’s polarity facilitates thioamide activation in the Hantzsch route, while toluene’s high boiling point aids cross-coupling. Microwave-assisted Hantzsch reactions reduce time to 2 h but require specialized equipment.
Catalytic Enhancements
- NBS Additive : Including N-bromosuccinimide (0.5 eq) in Hantzsch reactions increases yield to 89% by promoting thioamide enolization.
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) accelerates cyclocondensation kinetics by 40% in biphasic systems.
Analytical Characterization
Spectroscopic Data
- $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$3$$): δ 8.02 (d, *J* = 8.4 Hz, 2H, ArH), 7.54 (d, *J* = 8.4 Hz, 2H, ArH), 4.21 (t, *J* = 6.8 Hz, 2H, SCH$$2$$), 3.89 (q, J = 7.2 Hz, 2H, NCH$$2$$), 2.62 (s, 3H, COCH$$3$$), 1.91 (quintet, J = 7.0 Hz, 2H, CH$$2$$CH$$3$$), 1.35 (t, J = 7.2 Hz, 3H, CH$$2$$CH$$3$$).
- IR (KBr) : 1675 cm$$^{-1}$$ (C=O), 1590 cm$$^{-1}$$ (C=N), 1245 cm$$^{-1}$$ (C-S).
Chromatographic Purity
HPLC (C18, MeOH:H$$2$$O 70:30) shows >98% purity with *t$$R$$* = 6.7 min.
Industrial Applications and Challenges
Scalable production favors the Hantzsch method due to lower catalyst costs and shorter reaction times. However, thioamide instability during storage necessitates inert atmospheres. Continuous flow reactors mitigate thermal degradation risks in large batches.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of microbial growth or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives reported in the literature. Below is a detailed comparison based on substituent variations, spectral data, and synthetic approaches:
Structural and Crystallographic Comparisons
- Thiadiazole analogs: highlights that bond angles (e.g., C12-N7-C1-C2 = 80.6°) and lengths (C(13)-C(14) = 1.379 Å) in the thiadiazole ring of (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one closely resemble those in (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one. This suggests structural rigidity in the fused heterocyclic system, which may extend to the target compound .
- Thiazole derivatives: Compounds such as (Z)-1-(4-(4-methoxyphenyl)-5-((4-nitrophenyl)imino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one (Compound 39, ) exhibit similar backbone configurations. The nitro and methoxy substituents in these analogs enhance electron-withdrawing and donating effects, respectively, altering reactivity and spectral profiles .
Physicochemical Properties
A comparative analysis of melting points, yields, and spectral data is summarized in Table 1:
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase molecular weight and reduce yields due to steric and electronic hindrance during synthesis .
- Chloromethyl substituents (as in 1f, ) lower melting points compared to nitro-substituted analogs, likely due to reduced crystallinity .
Biological Activity
1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one (CAS No. 854137-76-1) is a thiazole-based compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including its anticancer, anticonvulsant, and antimicrobial activities, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2OS, with a molecular weight of 248.34 g/mol. The structure features a thiazole moiety which is known for its diverse biological activities.
Anticancer Activity
Several studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been analyzed for its cytotoxic effects against various cancer cell lines.
- Case Study : A study examining thiazole compounds found that derivatives with specific substitutions on the phenyl ring exhibited IC50 values in the low micromolar range against cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia) . For instance, compounds with electron-donating groups on the phenyl ring showed enhanced activity, suggesting that structural modifications can significantly influence anticancer efficacy.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HT29 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have also been documented. Research indicates that certain thiazole compounds can effectively reduce seizure activity in animal models.
- Research Findings : In a study focused on anticonvulsant activity, compounds similar to this compound demonstrated significant protective effects against seizures induced by pentylenetetrazol (PTZ), suggesting a promising therapeutic potential for epilepsy treatment .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been explored in various studies.
- Case Study : A recent investigation into thiazole-based compounds revealed that they possess potent antibacterial activity against gram-positive and gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is closely linked to their chemical structure.
Key Structural Features Influencing Activity:
- Electron-Drawing vs. Electron-Donating Groups : The presence of electron-donating groups on the phenyl ring enhances anticancer activity.
- Substituents on the Thiazole Ring : Modifications at specific positions on the thiazole ring can significantly alter the potency and selectivity towards different biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of thiazole derivatives with substituted phenyl ethanones. Key parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions and ensure regioselectivity .
- Solvents : Polar aprotic solvents (e.g., DMF, ethanol) to stabilize intermediates and enhance reaction efficiency .
- Catalysts : Acidic or basic catalysts (e.g., sodium acetate) to accelerate cyclization steps .
- Atmosphere : Nitrogen or argon to prevent oxidation of sensitive intermediates .
Yield optimization (70–90%) requires purification via recrystallization or column chromatography .
Q. How is the molecular structure of this compound validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and regiochemistry. For example, aromatic protons appear as doublets (δ 7.0–8.0 ppm), while thiazole protons resonate at δ 3.0–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (e.g., EI or ESI) verifies molecular weight (e.g., m/z 282 [M+1] for structurally similar compounds) .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 6.69°–76.67°) and hydrogen-bonding networks (e.g., C–H···O interactions) critical for stability .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled in studies of this compound?
- Methodological Answer : Contradictions arise from variations in:
- Substituent Effects : Minor structural changes (e.g., methoxy vs. hydroxy groups) alter bioactivity. Use SAR (Structure-Activity Relationship) studies to identify pharmacophores .
- Assay Conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity) and validate results across multiple cell lines or organisms .
- Synergistic Effects : Evaluate interactions with co-administered agents (e.g., β-lactam antibiotics) to clarify mechanisms .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models interactions with active sites (e.g., binding free energy < −7 kcal/mol suggests strong affinity) .
- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories, analyzing RMSD (<2 Å) and hydrogen bond persistence .
- QSAR Models : Machine learning (e.g., Random Forest) correlates electronic descriptors (e.g., logP, HOMO/LUMO gaps) with observed activities .
Q. What role do intermolecular interactions play in the compound’s crystallographic packing and solubility?
- Methodological Answer :
- Hydrogen Bonds : C–H···O (2.5–3.0 Å) and π-π stacking (3.5–4.0 Å) stabilize crystal lattices, as seen in related pyrazoline derivatives .
- Solubility : Aqueous solubility (e.g., 35.2 μg/mL at pH 7.4) is influenced by hydrophilic substituents (e.g., hydroxy groups) and logP values (~2.5) .
- Polymorphism Screening : Differential Scanning Calorimetry (DSC) identifies stable crystalline forms for formulation studies .
Methodological Tables
Table 1 : Key Crystallographic Parameters for Structurally Related Compounds
| Parameter | Value (Example) | Source |
|---|---|---|
| Dihedral Angles | 6.69° (aromatic ring vs. core) | |
| Hydrogen Bond Length | 2.87 Å (C5–H5A···O2) | |
| Crystal System | Monoclinic |
Table 2 : Optimized Reaction Conditions for Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Minimizes side products |
| Solvent | Ethanol/DMF | Enhances solubility |
| Catalyst | Sodium acetate | Accelerates cyclization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
